molecular formula C21H20FN3O2 B12472970 2-(3-{(E)-[(4-fluorophenyl)imino]methyl}-1H-indol-1-yl)-1-(morpholin-4-yl)ethanone

2-(3-{(E)-[(4-fluorophenyl)imino]methyl}-1H-indol-1-yl)-1-(morpholin-4-yl)ethanone

Cat. No.: B12472970
M. Wt: 365.4 g/mol
InChI Key: FWUCAXBCJLEDND-UHFFFAOYSA-N
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Description

2-(3-{(E)-[(4-fluorophenyl)imino]methyl}-1H-indol-1-yl)-1-(morpholin-4-yl)ethanone is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 2-(3-{(E)-[(4-fluorophenyl)imino]methyl}-1H-indol-1-yl)-1-(morpholin-4-yl)ethanone typically involves a multi-step process. One common synthetic route includes the condensation reaction between 1H-indole carbaldehyde and 4-fluoroaniline to form the intermediate Schiff base. This intermediate is then reacted with morpholine and ethanone under specific reaction conditions to yield the final product . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction.

Chemical Reactions Analysis

2-(3-{(E)-[(4-fluorophenyl)imino]methyl}-1H-indol-1-yl)-1-(morpholin-4-yl)ethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(3-{(E)-[(4-fluorophenyl)imino]methyl}-1H-indol-1-yl)-1-(morpholin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer properties . Additionally, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Compared to other indole derivatives, 2-(3-{(E)-[(4-fluorophenyl)imino]methyl}-1H-indol-1-yl)-1-(morpholin-4-yl)ethanone stands out due to its unique combination of functional groups, which contribute to its diverse biological activities. Similar compounds include:

These compounds share the indole core structure but differ in their functional groups and specific biological activities.

Properties

Molecular Formula

C21H20FN3O2

Molecular Weight

365.4 g/mol

IUPAC Name

2-[3-[(4-fluorophenyl)iminomethyl]indol-1-yl]-1-morpholin-4-ylethanone

InChI

InChI=1S/C21H20FN3O2/c22-17-5-7-18(8-6-17)23-13-16-14-25(20-4-2-1-3-19(16)20)15-21(26)24-9-11-27-12-10-24/h1-8,13-14H,9-12,15H2

InChI Key

FWUCAXBCJLEDND-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C=NC4=CC=C(C=C4)F

Origin of Product

United States

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